molecular formula C18H17F2N3O3 B2896857 1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea CAS No. 1206985-04-7

1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea

Cat. No. B2896857
CAS RN: 1206985-04-7
M. Wt: 361.349
InChI Key: XMLRQQJVFVLIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound, also known as DU-145, is a urea derivative that has been synthesized through a multi-step process. In

Scientific Research Applications

1. Herbicide Metabolism

  • Cytochrome P450-Dependent Hydroxylation of Prosulfuron
    Research indicates that microsomes from etiolated wheat seedlings can oxidize the sulfonylurea herbicide prosulfuron. This implies potential applications in understanding herbicide metabolism and resistance in crops. The findings were identified using negative ion FAB/MS and cochromatography (D. S. F. and H. R. Swanson, 1996).

2. Synthesis and Characterization

  • A Convenient Protecting Group for Uridine Ureido Nitrogen
    The research demonstrates the utility of (4,4′-Bisfluorophenyl)methoxymethyl (BFPM) group as a stable protecting group in chemical transformations for uridine, which can be useful in the synthesis of modified nucleosides (M. Kurosu, Katsuhiko Mitachi, D. Mingle, 2021).

3. Cancer Research

  • In vitro inhibition of translation initiation by N,N'-diarylureas
    Symmetrical N,N'-diarylureas exhibit potential as activators of eIF2α kinase and inhibitors of cancer cell proliferation. Non-symmetrical hybrid ureas show promise as potent, non-toxic, and target specific anti-cancer agents (S. Denoyelle et al., 2012).

4. Anticancer Agent Development

  • Synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives
    The synthesis and evaluation of these derivatives indicate significant antiproliferative effects against various cancer cell lines, suggesting their potential as BRAF inhibitors in cancer treatment (Jian Feng et al., 2020).

5. Stereospecific Synthesis

  • Stereoselective synthesis of an active metabolite of PKI-179
    This research outlines the synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179, crucial for understanding the drug's pharmacodynamics and designing effective cancer therapies (Zecheng Chen et al., 2010).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O3/c1-26-15-10-11(7-8-14(15)23-9-3-6-16(23)24)21-18(25)22-17-12(19)4-2-5-13(17)20/h2,4-5,7-8,10H,3,6,9H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLRQQJVFVLIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=C(C=CC=C2F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]urea

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